4-(Decyloxy)benzonitrile
Description
Properties
IUPAC Name |
4-decoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPHYPGLGYDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597465 | |
| Record name | 4-(Decyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29147-90-8 | |
| Record name | 4-(Decyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The Williamson ether synthesis involves nucleophilic substitution of an alkoxide ion (derived from 4-hydroxybenzonitrile) with 1-bromodecane. The reaction proceeds under basic conditions, typically using potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group. The general equation is:
This method is favored for its scalability and compatibility with long-chain alkyl halides.
Solvent and Base Optimization
Two solvent systems dominate the literature: dimethylformamide (DMF) and butanone .
DMF-Based Synthesis
In a representative procedure, 4-hydroxybenzonitrile (14.48 mmol) reacts with 1-bromodecane (31.86 mmol, 2.2 equiv) in anhydrous DMF at 80°C for 17 hours under nitrogen. Excess alkylating agent ensures complete mono-alkoxylation, avoiding di-substitution byproducts. Key advantages include:
Work-Up and Purification
Post-reaction, mixtures are quenched in ice-water and extracted with dichloromethane (DCM). Organic layers are washed with brine, dried over sodium sulfate, and concentrated. Recrystallization from ethanol yields pure this compound as white crystals.
Advanced Methodologies and Modifications
Nitrogen Atmosphere and Anhydrous Conditions
To prevent oxidation of the phenolic starting material, reactions are conducted under nitrogen. Anhydrous solvents (e.g., DMF dried over molecular sieves) minimize side reactions, such as hydrolysis of 1-bromodecane.
Stoichiometric Considerations
Molar ratios of 1-bromodecane to 4-hydroxybenzonitrile vary:
-
1.1 equivalents : Minimizes di-alkylation but risks incomplete conversion.
-
2.2 equivalents : Ensures full mono-alkoxylation but requires careful purification to remove excess alkyl halide.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
δ 7.61–7.49 (m, 2H, Ar–H), 7.41–7.38 (m, 2H, Ar–H), 4.03–4.09 (m, 2H, OCH₂), 1.32–1.87 (m, 16H, CH₂), 0.86–0.89 (m, 3H, CH₃).
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154.89 (C–O), 126.82 (CN-substituted aromatic C), 69.33 (OCH₂), 32.12–14.32 (alkyl chain).
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2921 cm⁻¹ (C–H stretch, alkyl), 2230 cm⁻¹ (C≡N), 1245 cm⁻¹ (C–O–C).
-
Calculated for C₁₇H₂₅NO: 259.1936; Found: 259.1932.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The decyloxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Electrophilic Aromatic Substitution: Bromine in the presence of iron(III) bromide for bromination.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-(Methoxy)benzonitrile.
Electrophilic Aromatic Substitution: 4-(Decyloxy)-2-bromobenzonitrile.
Reduction: 4-(Decyloxy)benzylamine.
Scientific Research Applications
Materials Science
4-(Decyloxy)benzonitrile is primarily used in the development of liquid crystalline materials . These materials are essential for various display technologies, including:
- Liquid Crystal Displays (LCDs) : The compound's ability to form liquid crystalline phases allows it to be utilized in LCDs, where alignment and response to electric fields are critical.
- Electro-Optical Devices : Its dielectric properties make it suitable for electro-optical applications, enhancing device performance by improving response times and efficiency .
Organic Electronics
The compound plays a crucial role in the synthesis of new materials for organic electronics , particularly in the following areas:
- Organic Field-Effect Transistors (OFETs) : this compound is investigated as a component in semiconducting polymers, which are essential for OFETs. Its incorporation into π-conjugated systems has shown promise in enhancing charge transport properties, which is vital for improving device performance .
- Organic Light Emitting Diodes (OLEDs) : Research indicates that derivatives of this compound can be used to create efficient TADF (Thermally Activated Delayed Fluorescence) emitters, contributing to the next generation of OLED technologies .
Biological Studies
In biological research, this compound has been explored for its interactions with biological membranes and proteins. This includes:
- Membrane Studies : The compound's properties allow researchers to study how it interacts with lipid bilayers, providing insights into membrane dynamics and potential drug delivery mechanisms.
- Protein Interaction : Investigations into how this compound affects protein folding and stability could lead to advancements in biochemistry and drug design.
Synthetic Applications
In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It is involved in various reactions, including:
- Nucleophilic Substitution : It can be transformed into other functionalized benzonitriles through nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The compound can also be modified via electrophilic aromatic substitution to yield derivatives with varied functional groups.
Case Studies and Research Findings
Several studies have documented the properties and applications of this compound:
Mechanism of Action
The mechanism of action of 4-(Decyloxy)benzonitrile in electro-optical applications involves its alignment in liquid crystalline phases. The decyloxy group provides flexibility, allowing the molecule to adopt various conformations. The nitrile group contributes to the polarizability, enhancing the dielectric properties. These characteristics enable the compound to respond to external electric fields, making it suitable for use in liquid crystal displays .
Comparison with Similar Compounds
Similar Compounds
- 4-(Octyloxy)benzonitrile
- 4-(Hexyloxy)benzonitrile
- 4-(Dodecyloxy)benzonitrile
Comparison
4-(Decyloxy)benzonitrile is unique due to its optimal chain length, which balances flexibility and rigidity. This balance enhances its liquid crystalline properties compared to shorter or longer alkoxy-substituted benzonitriles. The decyloxy group provides sufficient hydrophobic interactions, promoting stable liquid crystalline phases .
Biological Activity
4-(Decyloxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antibacterial properties, pharmacological evaluations, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
This compound (C17H25NO) features a decyloxy group attached to a benzonitrile moiety. Its structural formula can be represented as follows:
This compound is characterized by a long alkyl chain, which can influence its solubility and interactions with biological membranes.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds related to benzonitriles, including this compound. A notable study reported that a related small molecule demonstrated broad-spectrum activity against enteric pathogens, indicating a potential for this compound to exhibit similar properties. The compound was shown to induce bacterial cell envelope stress, leading to alterations in the proton motive force (PMF), which is crucial for bacterial survival .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Pathogen | Mechanism of Action | Efficacy (Log Reduction) |
|---|---|---|---|
| IITR00210 | Enteropathogens | Induces cell envelope stress | >3 Log |
| This compound | TBD | TBD | TBD |
Pharmacological Evaluations
Pharmacological evaluations have been conducted on various derivatives of benzonitriles, including those with similar structures to this compound. These studies often utilize models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure tests to assess anticonvulsant activity. For instance, certain derivatives have shown significant anticonvulsant effects with protective indices greater than 7.9 .
Table 2: Anticonvulsant Activity of Benzonitrile Derivatives
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound 9a | 63.31 | >7.9 |
| Compound 4e | 48.19 | TBD |
| Compound 9d | TBD | TBD |
Structural Insights
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the decyloxy group enhances lipophilicity, which may facilitate better membrane penetration and interaction with target sites within bacterial cells or neuronal tissues. The azomethine bond configuration has been studied for its implications in liquid crystal behavior, which may also correlate with biological activity .
Case Studies
One particular case study examined the effects of related benzonitrile compounds in murine models infected with enteric pathogens. The results indicated a significant reduction in bacterial counts following treatment with these compounds, suggesting their potential as therapeutic agents against bacterial infections .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 4-(Decyloxy)benzonitrile to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-hydroxybenzonitrile reacts with decyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalysts such as Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) may enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for removing unreacted decyl bromide and byproducts. Monitor reaction progress using TLC or HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the decyloxy chain integration (δ ~1.2–1.6 ppm for -(CH₂)₉CH₃) and nitrile group absence of splitting (δ ~110 ppm in ¹³C) .
- FT-IR : Validate C≡N stretch (~2230 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS or HRMS) : Verify molecular ion [M+H]⁺ at m/z 275.2 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the mesophase behavior of this compound in liquid crystalline materials?
- Methodological Answer : Density Functional Theory (DFT) calculates dipole moments and molecular polarizability, while molecular dynamics simulations model alkyl chain packing and intermolecular interactions (e.g., π-π stacking). Compare predicted mesophase transitions (smectic/nematic) with experimental DSC data. Software like Gaussian or Materials Studio is recommended .
Q. What strategies resolve contradictions in thermal stability data across different studies?
- Methodological Answer :
- Purity Assessment : Use HPLC or GC-MS to rule out impurities (e.g., residual solvents) affecting TGA/DSC results .
- Standardized Protocols : Ensure identical heating rates (e.g., 10°C/min under N₂) and sample masses (5–10 mg) during thermal analysis .
- Replicate Studies : Compare data across multiple batches to identify systematic errors .
Q. How does the decyloxy chain length influence intermolecular interactions in supramolecular assemblies?
- Methodological Answer :
- X-ray Diffraction (XRD) : Analyze crystal packing to quantify van der Waals interactions between decyl chains .
- Variable-Temperature NMR : Observe dynamic behavior of the chain in solution (e.g., coalescence temperatures for rotational barriers) .
- Comparative Studies : Synthesize analogs with shorter (e.g., hexyloxy) or longer (e.g., dodecyloxy) chains to assess trends in melting points or mesophase stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
